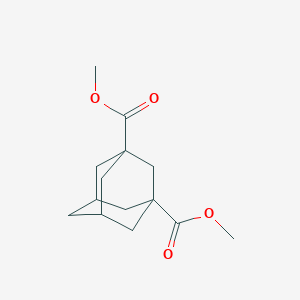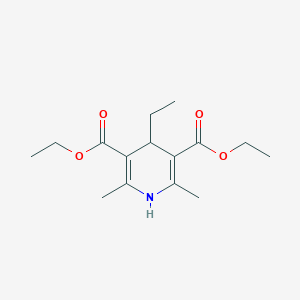
2-(2-Furyl)-6-methylbenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furyl)-6-methylbenzothiazole (FMBT) is a heterocyclic compound that belongs to the class of benzothiazoles. It is commonly used in scientific research as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. FMBT has also been studied for its potential applications in the fields of optoelectronics, material science, and bioimaging.
Aplicaciones Científicas De Investigación
2-(2-Furyl)-6-methylbenzothiazole has a wide range of scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. 2-(2-Furyl)-6-methylbenzothiazole exhibits a high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical research.
2-(2-Furyl)-6-methylbenzothiazole has also been studied for its potential applications in photodynamic therapy. When exposed to light, 2-(2-Furyl)-6-methylbenzothiazole can generate reactive oxygen species that can induce cell death in cancer cells. This makes 2-(2-Furyl)-6-methylbenzothiazole a promising photosensitizer for the treatment of various types of cancer.
In addition, 2-(2-Furyl)-6-methylbenzothiazole has been investigated for its potential applications in the fields of optoelectronics and material science. 2-(2-Furyl)-6-methylbenzothiazole exhibits strong fluorescence and good thermal stability, making it a useful material for the development of organic light-emitting diodes and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-(2-Furyl)-6-methylbenzothiazole as a fluorescent probe for metal ions involves the coordination of the metal ion with the nitrogen and sulfur atoms in the benzothiazole ring. This coordination causes a change in the electronic properties of 2-(2-Furyl)-6-methylbenzothiazole, resulting in a shift in its fluorescence emission wavelength. The intensity of the fluorescence emission is proportional to the concentration of the metal ion, allowing for quantitative analysis.
In photodynamic therapy, 2-(2-Furyl)-6-methylbenzothiazole generates reactive oxygen species through a process known as type II photochemistry. When exposed to light, 2-(2-Furyl)-6-methylbenzothiazole absorbs energy and transfers it to molecular oxygen, leading to the formation of singlet oxygen. Singlet oxygen can then react with cellular components, leading to cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(2-Furyl)-6-methylbenzothiazole has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that 2-(2-Furyl)-6-methylbenzothiazole can selectively induce cell death in cancer cells, while leaving healthy cells unharmed. 2-(2-Furyl)-6-methylbenzothiazole has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Furyl)-6-methylbenzothiazole in lab experiments is its high selectivity and sensitivity towards metal ions. This allows for accurate and reliable detection of metal ions in complex biological samples. 2-(2-Furyl)-6-methylbenzothiazole also exhibits strong fluorescence and good thermal stability, making it a useful tool for imaging and sensing applications.
However, 2-(2-Furyl)-6-methylbenzothiazole has some limitations for lab experiments. Its synthesis method is relatively complex and requires multiple steps, which can be time-consuming and costly. In addition, 2-(2-Furyl)-6-methylbenzothiazole can be prone to photobleaching, which can limit its usefulness in long-term imaging experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-Furyl)-6-methylbenzothiazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of 2-(2-Furyl)-6-methylbenzothiazole for use as a photosensitizer in photodynamic therapy. This includes the development of new formulations that can improve its solubility and bioavailability.
In addition, there is a need for further studies on the mechanism of action of 2-(2-Furyl)-6-methylbenzothiazole and its potential applications in other fields such as material science and optoelectronics. The development of new 2-(2-Furyl)-6-methylbenzothiazole-based materials and devices could have significant implications for a wide range of industries.
Métodos De Síntesis
2-(2-Furyl)-6-methylbenzothiazole can be synthesized through a multistep process starting from 2-aminobenzothiazole and furfural. The first step involves the condensation of 2-aminobenzothiazole with furfural in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to cyclization under acidic conditions to form 2-(2-Furyl)-6-methylbenzothiazole. The overall yield of this synthesis method is around 40%.
Propiedades
Número CAS |
1569-82-0 |
|---|---|
Nombre del producto |
2-(2-Furyl)-6-methylbenzothiazole |
Fórmula molecular |
C12H9NOS |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H9NOS/c1-8-4-5-9-11(7-8)15-12(13-9)10-3-2-6-14-10/h2-7H,1H3 |
Clave InChI |
YUNHSYGZUPHMMG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |
Sinónimos |
Benzothiazole, 2-(2-furanyl)-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



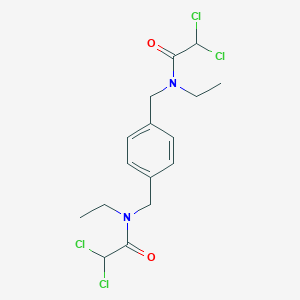

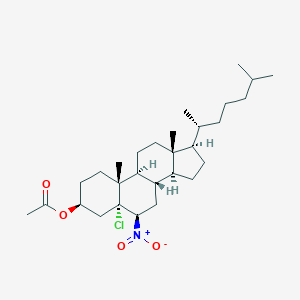

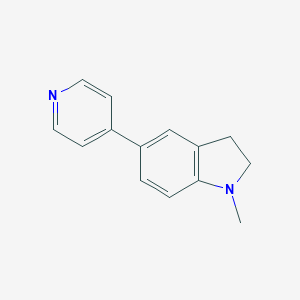
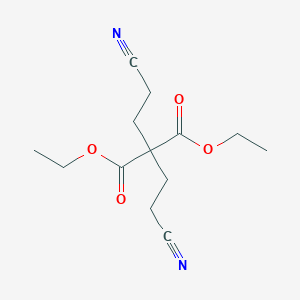

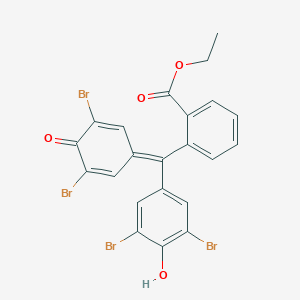

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)


